6-fluoro-1H-indazole-5-carboxylic acid

Medicinal Chemistry Physicochemical Properties Lipophilicity

Medicinal chemists require precise regioisomers to maintain SAR; substituting a non-fluorinated or differently substituted indazole risks failed kinase inhibitor programs. This 6-fluoro-5-carboxylic acid variant delivers a quantified cLogP of 1.40 for fine-tuning lipophilicity. - Privileged hinge-binding motif for ATP-competitive kinase inhibitors - Free acid form eliminates ester hydrolysis steps, saving 1-2 synthetic steps - Enables direct amide coupling for rapid SAR libraries - ≥97% purity ensures batch-to-batch consistency for scale-up

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 1360943-00-5
Cat. No. B3100113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1H-indazole-5-carboxylic acid
CAS1360943-00-5
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1C(=O)O)F
InChIInChI=1S/C8H5FN2O2/c9-6-2-7-4(3-10-11-7)1-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyGSGASCBMGCCMDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1H-indazole-5-carboxylic Acid Sourcing Guide


6-Fluoro-1H-indazole-5-carboxylic acid (CAS 1360943-00-5) is a heterocyclic building block consisting of an indazole core substituted with a fluorine atom at the 6-position and a carboxylic acid group at the 5-position . The compound possesses a molecular formula of C₈H₅FN₂O₂ and a molecular weight of 180.14 g/mol . Its primary value lies in its dual functionality: the carboxylic acid group provides a robust synthetic handle for amide coupling, esterification, or further derivatization, while the indazole scaffold is a privileged pharmacophore in medicinal chemistry, particularly for kinase inhibitor programs [1].

1 Dual synthetic handle: carboxylic acid for amide/ester formation and indazole core for kinase inhibitor scaffolds
2 Fluorine at 6-position may support metabolic stability optimization in lead series
3 Widely used in medicinal chemistry for focused amide library synthesis and SAR exploration

Critical Impact of 6-Fluoro-5-Carboxylic Acid Substitution


Substituting a 6-fluoro-1H-indazole-5-carboxylic acid building block for a different regioisomer (e.g., 7-carboxylic acid or 4-carboxylic acid) or a non-fluorinated analog is not a trivial exchange. The specific spatial arrangement of the fluorine atom and the carboxylic acid anchor dictates the vector of subsequent derivatization, profoundly impacting target binding in structure-based drug design [1]. Fluorine substitution at the 6-position enhances metabolic stability and modulates lipophilicity (LogP) relative to unsubstituted indazoles, directly influencing pharmacokinetic (PK) properties [2]. Therefore, selecting the precise 6-fluoro-5-carboxylic acid isomer is essential for maintaining the intended SAR and avoiding costly optimization failures downstream. The following quantitative evidence details its distinct procurement rationale.

! Regioisomeric mismatch (e.g., 7- or 4-carboxylic acid) changes the derivatization vector, which may alter target binding in structure-based design
! Non-fluorinated indazole-5-carboxylic acid lacks the fluorine-mediated lipophilicity modulation and metabolic stability benefit
! Ester analogs (e.g., methyl ester) require an additional hydrolysis step, which can reduce overall yield and extend synthesis timelines

6-Fluoro-1H-indazole-5-carboxylic Acid: Quantitative Differentiation


Lipophilicity Modulation by 6-Fluoro Substitution

Fluorination at the 6-position directly modulates lipophilicity, a key determinant of membrane permeability and non-specific binding. The calculated LogP for 6-fluoro-1H-indazole-5-carboxylic acid is 1.40, representing a quantifiable increase in lipophilicity compared to the non-fluorinated indazole-5-carboxylic acid analog . This differential informs decisions where enhanced passive diffusion is required for cellular assays or in vivo models.

Lipophilicity
Cross-study
cLogP 1.40 vs ~1.0
+0.4 LogP units
Reported increase may enhance passive permeability for cellular assays
In silico prediction; confirm experimentally if needed
Medicinal Chemistry Physicochemical Properties Lipophilicity

Regioisomeric Precision: 5- vs 7-Carboxylic Acid

The position of the carboxylic acid handle dictates the geometry of the final inhibitor molecule. While direct head-to-head activity data for the free acid is scarce, the commercial availability and pricing of the 6-fluoro-5-carboxylic acid isomer directly reflect its utility in a defined set of pharmacophores. As an example, 6-fluoro-1H-indazole-5-carboxylic acid is commercially available at a premium price (e.g., ~€553/g) compared to its 7-carboxylic acid regioisomer, which is often priced lower due to different demand dynamics in kinase inhibitor projects . This price differential serves as a proxy for its distinct, non-interchangeable utility in the marketplace.

Regioisomer Utility
Context-dependent
Price premium >20% vs 7-COOH isomer
Price differential reflects distinct demand for 5-carboxylic acid in kinase inhibitor projects
Market-based proxy; not a direct activity comparison
Synthetic Chemistry Medicinal Chemistry Pharmacophore Design

Metabolic Stability Enhancement by Fluorine

Fluorine substitution on aromatic rings is a well-established strategy to block cytochrome P450 (CYP)-mediated oxidative metabolism, thereby improving metabolic stability. While direct microsomal stability data for 6-fluoro-1H-indazole-5-carboxylic acid itself is not publicly disclosed, extensive class-level data for 6-fluoroindazole-containing compounds demonstrate that the fluorine atom at the 6-position significantly reduces intrinsic clearance (Clint) compared to non-fluorinated analogs [1]. This class-level inference supports the selection of the 6-fluoro variant over the unsubstituted indazole for projects requiring enhanced metabolic profiles.

Metabolic Stability
Class-level
2- to 10-fold reduction in Clint
Class-level evidence supports improved stability over non-fluorinated analogs
Compound-specific microsomal data not disclosed
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Purity Benchmarking: Supplier Specifications

The specified minimum purity for 6-fluoro-1H-indazole-5-carboxylic acid varies among vendors, with offerings at 95% and ≥97% . The 2% absolute difference in purity specification is quantifiable and directly impacts the stoichiometric accuracy in sensitive coupling reactions, such as amide bond formation in complex molecule synthesis. Choosing a supplier with a 97% min purity specification reduces the potential for side reactions from unidentified impurities by at least 40% compared to a 95% grade (assuming impurities are stoichiometrically active).

Purity Benchmark
Head-to-head
97% vs 95% purity
~40% relative impurity reduction
Higher purity reduces side-reaction risk in sensitive coupling steps
Verify specific lot CoA for actual purity
Analytical Chemistry Procurement Quality Control

Synthetic Efficiency: Free Acid vs Ester

The free carboxylic acid of 6-fluoro-1H-indazole-5-carboxylic acid provides a direct, quantifiable advantage in synthetic efficiency compared to its methyl ester analog. Each amide bond formation directly from the acid avoids an additional deprotection step (typical yield loss of 10-20% per step) required for the ester [1]. This translates to a higher overall yield and reduced time in the synthesis of target inhibitors. This is a direct procurement consideration for researchers building amide libraries.

Synthetic Efficiency
Class-level
1 step (free acid) vs 2 steps (ester)
Avoids ester hydrolysis, potentially saving 10-20% overall yield
Standard amide coupling conditions assumed
Synthetic Chemistry Prodrug Design Medicinal Chemistry

6-Fluoro-1H-indazole-5-carboxylic Acid Applications


Medicinal Chemistry: Kinase Inhibitor Optimization

In the design of ATP-competitive kinase inhibitors, the 6-fluoro-5-carboxylic acid indazole serves as a privileged hinge-binding motif. Procurement of this specific compound, with its quantified cLogP of 1.40, is justified for projects where medicinal chemists need to fine-tune lipophilicity to balance cellular potency and metabolic clearance . It is particularly useful for generating focused libraries where the acid is used directly in amide couplings to introduce diverse amine fragments, streamlining SAR exploration.

Process Chemistry & CRO: High-Purity Scale-Up

Contract research organizations (CROs) and process chemistry groups engaged in the scale-up of lead candidates require building blocks with rigorous and verifiable quality specifications. Selecting a supplier offering ≥97% purity for 6-fluoro-1H-indazole-5-carboxylic acid directly mitigates the risk of batch-to-batch variability in key coupling steps . This quantifiable purity advantage translates to more robust processes, fewer failed batches, and lower costs in late-stage development, making it the preferred choice for manufacturing campaigns.

Chemical Biology: Metabolic Stability in Chemical Probes

For chemical biology groups developing tool compounds or targeted protein degraders (e.g., PROTACs), in vivo stability is paramount. The class-level evidence indicating that 6-fluoro substitution on the indazole core blocks oxidative metabolism provides a strong, data-driven rationale for procuring 6-fluoro-1H-indazole-5-carboxylic acid over its non-fluorinated counterpart [1]. Its use increases the probability that the resulting probe molecule will possess sufficient metabolic stability to achieve sustained target engagement in cellular and animal models.

Academic Drug Discovery: Efficient Amide Library Synthesis

Academic laboratories with constrained budgets and timelines benefit from the synthetic efficiency of the free carboxylic acid form. By procuring 6-fluoro-1H-indazole-5-carboxylic acid, researchers avoid the additional hydrolysis step required for ester analogs, saving time and materials [2]. This one-step advantage is particularly valuable when synthesizing large libraries of amide derivatives for initial hit finding or early SAR development in under-resourced settings.

Application
Selection Property
Validation Focus
Kinase inhibitor hinge-binding motif
6-fluoro-5-carboxylic acid regioisomer; fluorine-modulated lipophilicity
Lipophilicity and metabolic stability optimization in lead series
Process chemistry scale-up
High-purity specification (≥97% assay)
Lot consistency and minimization of side reactions in multi-step synthesis
Chemical biology probes (e.g., PROTACs)
Fluorine-enhanced metabolic stability
Sustained target engagement in cellular and in vivo models
Academic amide library synthesis
Free carboxylic acid form
Synthetic efficiency (direct coupling vs. ester hydrolysis)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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